

# Necrostatin-7 (CAS 351062-08-3): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Necrostatin-7

Cat. No.: B1678004

[Get Quote](#)

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

## Introduction

**Necrostatin-7** (Nec-7) is a potent, cell-permeable small molecule inhibitor of necroptosis, a form of regulated, caspase-independent cell death.<sup>[1][2]</sup> Structurally and mechanistically distinct from other well-characterized necrostatins like Necrostatin-1, Nec-7 provides a unique tool for investigating cell death pathways.<sup>[3]</sup> Its key differentiating feature is that it does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), a central mediator of the necroptotic cascade.<sup>[3][4]</sup> This suggests that Nec-7 acts on an alternative regulatory molecule within the necroptosis pathway, making it an invaluable probe for dissecting the molecular events downstream or parallel to RIPK1 activation.<sup>[3]</sup>

This technical guide provides researchers, scientists, and drug development professionals with comprehensive data on **Necrostatin-7**, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its use in cell-based assays.

## Chemical and Physical Properties

**Necrostatin-7** is a synthetic compound belonging to the thiazolidinone class.<sup>[1][2]</sup> Its key physicochemical properties are summarized below for ease of reference in experimental design.

| Property           | Value                                                                                             | Citation(s)                                                                     |
|--------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number         | 351062-08-3                                                                                       | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Alternate Names    | Nec-7; 5-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene]-2-imino-3-(2-thiazolyl)-4-thiazolidinone | <a href="#">[3]</a>                                                             |
| Molecular Formula  | C <sub>16</sub> H <sub>10</sub> FN <sub>5</sub> OS <sub>2</sub>                                   | <a href="#">[5]</a>                                                             |
| Molecular Weight   | 371.4 g/mol                                                                                       | <a href="#">[3]</a> <a href="#">[5]</a>                                         |
| Purity             | ≥98%                                                                                              | <a href="#">[5]</a>                                                             |
| Appearance         | Solid                                                                                             | <a href="#">[5]</a>                                                             |
| Solubility         | Soluble in DMSO and Ethanol                                                                       | <a href="#">[3]</a>                                                             |
| Storage Conditions | Store at -20°C, desiccated                                                                        | <a href="#">[3]</a> <a href="#">[5]</a>                                         |
| Stability          | ≥ 4 years when stored at -20°C                                                                    | <a href="#">[3]</a>                                                             |

## Mechanism of Action and Signaling Pathway

Necroptosis is a lytic, pro-inflammatory cell death pathway executed by a core signaling module involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[\[6\]](#) The best-characterized trigger is the activation of TNF receptor 1 (TNFR1) by TNF-α. In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited into a multi-protein complex called the necrosome.[\[7\]](#) Within this complex, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the activation of RIPK3.[\[7\]](#) Activated RIPK3 then phosphorylates the pseudokinase MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[\[6\]](#)[\[7\]](#)

While inhibitors like Necrostatin-1 directly target the kinase activity of RIPK1 to block the pathway, **Necrostatin-7**'s mechanism is distinct.[\[8\]](#) It effectively inhibits necroptosis but does not inhibit recombinant RIPK1 kinase.[\[3\]](#)[\[9\]](#) This indicates that Nec-7 targets a component of the necroptotic machinery downstream of RIPK1 kinase activation or a parallel signaling branch.[\[3\]](#) The precise molecular target of **Necrostatin-7** has not yet been fully elucidated.

[Click to download full resolution via product page](#)

Figure 1. The Necroptosis Signaling Pathway and points of inhibition.

## Biological Activity

The primary reported biological activity of **Necrostatin-7** is the inhibition of TNF- $\alpha$ -induced necroptosis.<sup>[3]</sup> Its potency has been characterized in a specific cell line that is deficient in the apoptotic adaptor protein FADD (Fas-Associated Death Domain), which sensitizes the cells to necroptosis.<sup>[3][10]</sup>

| Parameter        | Value        | Conditions                                                                         | Citation(s) |
|------------------|--------------|------------------------------------------------------------------------------------|-------------|
| EC <sub>50</sub> | 10.6 $\mu$ M | Inhibition of TNF- $\alpha$ -induced necroptosis in FADD-deficient Jurkat T cells. | [3][9]      |

## Experimental Protocols and Workflow

**Necrostatin-7** is typically used in cell culture to determine the involvement of necroptosis in a specific model of cell death. The following is a detailed protocol for a standard necroptosis inhibition assay using the well-established FADD-deficient Jurkat T-cell model.<sup>[3]</sup>

## Protocol: TNF- $\alpha$ -Induced Necroptosis Inhibition Assay

### 1. Materials and Reagents:

- FADD-deficient human Jurkat T cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin.
- **Necrostatin-7** (prepare a 10-50 mM stock solution in DMSO, store at -20°C).
- Recombinant human TNF- $\alpha$  (prepare a stock solution in sterile PBS with 0.1% BSA).
- 96-well cell culture plates (white plates for luminescence assays, clear for colorimetric).
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or similar ATP-based assay).

## 2. Experimental Procedure:

- Cell Seeding: Culture FADD-deficient Jurkat T cells to a density of approximately  $0.5\text{-}1.0 \times 10^6$  cells/mL. Centrifuge cells and resuspend in fresh medium. Seed the cells into a 96-well plate at a density of 20,000 to 40,000 cells per well in a volume of 50  $\mu\text{L}$ .
- Compound Pre-treatment: Prepare serial dilutions of **Necrostatin-7** in culture medium. Add 25  $\mu\text{L}$  of the diluted compound solutions to the appropriate wells. For control wells, add 25  $\mu\text{L}$  of medium containing the same final concentration of DMSO as the highest Nec-7 concentration well (e.g., 0.1% DMSO). Incubate the plate for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Necroptosis Induction: Prepare a solution of human TNF- $\alpha$  in culture medium at 4x the desired final concentration. Add 25  $\mu\text{L}$  of the TNF- $\alpha$  solution to each well to achieve a final concentration of 10 ng/mL. For "untreated" control wells, add 25  $\mu\text{L}$  of plain culture medium. The final volume in each well should be 100  $\mu\text{L}$ .
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Viability Assessment: Equilibrate the plate and the cell viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions (e.g., add 100  $\mu\text{L}$  of CellTiter-Glo® reagent).
- Data Acquisition: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

## 3. Data Analysis:

- Normalize the data by setting the viability of "untreated" control cells (no TNF- $\alpha$ , no compound) to 100%.
- The viability of cells treated with TNF- $\alpha$  alone represents 0% protection.
- Calculate the percentage of necroptosis inhibition for each **Necrostatin-7** concentration.

- Plot the percentage of inhibition against the log of the **Necrostatin-7** concentration and fit a dose-response curve to determine the EC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Figure 2. General workflow for a **Necrostatin-7** inhibition assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure-activity relationship study of a novel necroptosis inhibitor, necrostatin-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Necrostatin-7, Necroptosis inhibitor (CAS 351062-08-3) | Abcam [abcam.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. invitrogen.com [invitrogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Necrostatin-7 (CAS 351062-08-3): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678004#necrostatin-7-cas-number-351062-08-3>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)